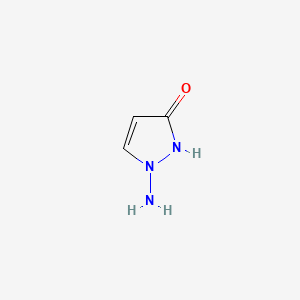

Aminodihydropyrazolone

Description

L’Aminodihydropyrazolone est un composé hétérocyclique qui appartient à la famille des pyrazolones. Les pyrazolones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs propriétés pharmacologiques.

Propriétés

Numéro CAS |

71412-13-0 |

|---|---|

Formule moléculaire |

C3H5N3O |

Poids moléculaire |

99.09 g/mol |

Nom IUPAC |

2-amino-1H-pyrazol-5-one |

InChI |

InChI=1S/C3H5N3O/c4-6-2-1-3(7)5-6/h1-2H,4H2,(H,5,7) |

Clé InChI |

XIHMGRFTGMUSPL-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(NC1=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’Aminodihydropyrazolone peut être synthétisée par différentes méthodes. Une approche courante implique la cyclocondensation d’hydrazines avec des composés 1,3-dicarbonylés. Par exemple, la réaction de la 5-amino-1,2-dihydro-3H-pyrazol-3-one avec l’acétylpyruvate d’éthyle dans l’acide acétique produit de l’this compound . Les conditions de réaction impliquent généralement le chauffage des réactifs en milieu acide pour faciliter le processus de cyclisation.

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de l’this compound peut impliquer l’utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. L’utilisation de catalyseurs, tels que les sels métalliques, peut également améliorer l’efficacité et la sélectivité de la réaction. De plus, des conditions sans solvant ou des approches de chimie verte peuvent être utilisées pour minimiser l’impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions : L’Aminodihydropyrazolone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de pyrazolone correspondants.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses dérivés dihydro.

Substitution : Le groupe amino dans l’this compound peut participer à des réactions de substitution nucléophile, conduisant à la formation de diverses pyrazolones substituées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses pyrazolones substituées, qui peuvent présenter différentes activités biologiques et propriétés.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour son potentiel en tant qu’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Industrie : Il est utilisé dans le développement de colorants, d’agrochimiques et d’autres produits industriels.

Applications De Recherche Scientifique

Aminodihydropyrazolone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: this compound derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.

Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mécanisme D'action

Le mécanisme d’action de l’Aminodihydropyrazolone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également induire l’apoptose dans les cellules cancéreuses en modulant l’expression des gènes pro-apoptotiques et anti-apoptotiques . De plus, l’this compound peut interférer avec les voies de signalisation cellulaire, conduisant à ses effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Conclusion

L’this compound est un composé polyvalent doté d’un potentiel important dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie. Sa structure chimique unique et sa réactivité variée en font un sujet d’étude précieux pour les chercheurs qui visent à développer de nouveaux agents thérapeutiques et produits industriels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.